molecular formula C16H33B B12550951 Cyclododecyl(diethyl)borane CAS No. 188585-44-6

Cyclododecyl(diethyl)borane

Cat. No.: B12550951
CAS No.: 188585-44-6
M. Wt: 236.2 g/mol
InChI Key: KWSWOAIHEGYCQQ-UHFFFAOYSA-N
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Description

Cyclododecyl(diethyl)borane is an organoboron compound characterized by a cyclododecyl group and two ethyl substituents bonded to a central boron atom. Organoboranes like this compound are valued for their roles in catalysis, hydrogen storage, and organic synthesis due to their Lewis acidity, thermal stability, and reactivity under mild conditions .

Properties

CAS No.

188585-44-6

Molecular Formula

C16H33B

Molecular Weight

236.2 g/mol

IUPAC Name

cyclododecyl(diethyl)borane

InChI

InChI=1S/C16H33B/c1-3-17(4-2)16-14-12-10-8-6-5-7-9-11-13-15-16/h16H,3-15H2,1-2H3

InChI Key

KWSWOAIHEGYCQQ-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)C1CCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecyl(diethyl)borane can be synthesized through the hydroboration of cyclododecene with diethylborane. The reaction typically involves the addition of diethylborane to cyclododecene in the presence of a catalyst such as a transition metal complex. The reaction is carried out under an inert atmosphere to prevent oxidation of the borane compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclododecyl(diethyl)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: The compound can be used in the presence of reducing agents such as lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Boronic acids or borates.

    Reduction: Reduced organic compounds.

    Substitution: Substituted borane derivatives.

Scientific Research Applications

Cyclododecyl(diethyl)borane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration and Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the synthesis of boron-containing biomolecules for biological studies.

    Industry: this compound is used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of cyclododecyl(diethyl)borane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with electron-rich species, facilitating reactions such as hydroboration and cross-coupling. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The steric and electronic effects of substituents significantly influence the reactivity and stability of boranes. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Cyclododecyl(diethyl)borane Cyclododecyl, two ethyl groups C₁₆H₃₁B ~218.3* Bulky cyclododecyl group enhances steric hindrance
Dicyclohexylborane Two cyclohexyl groups C₁₂H₂₂B 177.12 Planar cyclohexyl rings reduce steric strain
Diethyl(3-pyridyl)borane Diethyl, 3-pyridyl group C₉H₁₄BN ~155.0* Pyridyl group enables π-coordination in catalysis
Piperidine borane Piperidine ring C₅H₁₂BN 97.97 Stronger B–N bond (predicted) despite longer bond length

Key Observations :

  • This compound’s bulky substituents likely increase thermal stability but may reduce solubility compared to smaller analogs like diethyl(3-pyridyl)borane .
  • Piperidine borane exhibits a unique dichotomy: longer B–N bonds (1.67 Å) but higher bond dissociation energy (predicted) compared to pyrrolidine borane (1.63 Å) .

Thermal and Thermochemical Properties

Boranes vary in thermal stability and dehydrogenation energetics, critical for hydrogen storage applications:

Compound Dehydrogenation Energy (kJ/mol) Thermal Stability Notes
Piperidine borane ~25 (calculated) Low energy barrier for BH₃-catalyzed H₂ release
Pyrrolidine borane ~28 (calculated) Slightly higher energy requirement than piperidine analog
Didodecylamine borane Not reported Synthesized under ambient conditions via calorimetry-driven reactions
This compound N/A Expected high stability due to bulky groups, akin to dicyclohexylborane

Insights :

  • Bulky substituents (e.g., cyclohexyl or cyclododecyl) likely enhance thermal stability by sterically protecting the boron center .
  • Piperidine borane’s low dehydrogenation energy (~25 kJ/mol) makes it superior for hydrogen storage compared to less stable analogs .

Comparison Highlights :

  • Diethyl(3-pyridyl)borane’s pyridyl group enables coordination to transition metals, enhancing catalytic versatility .
  • This compound’s steric bulk may limit its utility in rapid reactions but could be advantageous in preventing side reactions.

Industrial and Research Viability

Compound Industrial Use Potential Challenges
Piperidine borane High (hydrogen storage) Scalability of dehydrogenation pathways
Diethyl(3-pyridyl)borane High (catalysis) Cost of pyridyl-functionalization
Dicyclohexylborane Moderate (established applications) Competition from cheaper alternatives
This compound Low (untested) Synthesis complexity, limited data

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